Butyl 2-(4-hydroxyphenoxy)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 238.283 g/mol. It is categorized as an ester, derived from the reaction of butanol and 2-(4-hydroxyphenoxy)propanoic acid. The compound features a phenolic hydroxyl group, which contributes to its potential biological activity and applications in various fields, including pharmaceuticals and agriculture. Its structure includes a butyl group attached to the propanoate moiety, making it a versatile compound in organic synthesis and medicinal chemistry .
These reactions are significant for modifying the compound's properties for specific applications .
Synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate can be achieved through several methods:
Each method offers unique advantages depending on the desired scale and purity of the final product .
Butyl 2-(4-hydroxyphenoxy)propanoate has several applications:
These applications highlight its versatility across different industries .
Interaction studies involving Butyl 2-(4-hydroxyphenoxy)propanoate focus on its compatibility with other compounds in formulations:
Such studies are crucial for optimizing formulations in pharmaceuticals and other applications .
Several compounds share structural similarities with Butyl 2-(4-hydroxyphenoxy)propanoate, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 2-(4-hydroxyphenoxy)propanoate | 65343-67-1 | 0.98 |
| Methyl (R)-2-(4-hydroxyphenoxy)propionate | 96562-58-2 | 0.93 |
| (R)-2-(4-Hydroxyphenoxy)propanoic acid | 94050-90-5 | 0.93 |
| Dimethyl 2-(2-methoxyphenoxy)malonate | 150726-89-9 | 0.88 |
| Propyl 4-hydroxybenzoate | N/A | N/A |
The development of phenoxypropionate herbicides originated from mid-20th-century efforts to expand the utility of early phenoxyacetic acid analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). These compounds, introduced in the 1940s, revolutionized weed control through their selective action on broadleaf plants via auxin receptor disruption. However, limitations in persistence and crop compatibility drove research into structural modifications, particularly sidechain alterations.
A critical innovation emerged with the replacement of the acetic acid moiety in 2,4,5-T with a propionate group, yielding 2-(2,4,5-trichlorophenoxy)propionic acid (fenoprop or 2,4,5-TP). This modification introduced a chiral center, enabling enantiomer-specific herbicidal activity while altering biodegradation kinetics. The propionate sidechain’s extended carbon backbone improved molecular stability against enzymatic hydrolysis, prolonging field efficacy compared to acetic acid predecessors. Subsequent esterification strategies, including the synthesis of butyl esters like butyl 2-(4-hydroxyphenoxy)propanoate, further optimized lipophilicity and foliar absorption.
Table 1: Key Phenoxy Herbicides and Structural Evolution
| Compound | Core Structure | Introduction Era | Key Innovation |
|---|---|---|---|
| 2,4-D | Phenoxyacetic acid | 1940s | First selective auxin herbicide |
| 2,4,5-T | Phenoxyacetic acid | 1940s | Enhanced broadleaf activity |
| Fenoprop (2,4,5-TP) | Phenoxypropionic acid | 1950s | Chiral center, improved persistence |
| Butyl 2-(4-hydroxyphenoxy)propanoate | Phenoxypropionate ester | 1970s–1980s | Esterification for optimized bioavailability |
The transition to propionate esters coincided with industrial advancements in stereoselective synthesis. For instance, the (2R)-enantiomer of fenoprop demonstrated superior herbicidal activity, necessitating chiral resolution techniques during manufacturing. Butyl 2-(4-hydroxyphenoxy)propanoate’s development further capitalized on ester group versatility, where the butyl chain balanced volatility and membrane permeability.
Positional isomerism played a pivotal role in refining phenoxypropionate efficacy. Early structure-activity relationship (SAR) studies revealed that herbicidal activity depended critically on the spatial arrangement of substituents on the phenoxy ring and ester linkage. For butyl 2-(4-hydroxyphenoxy)propanoate, the 4-hydroxyphenoxy group’s para-substitution ensured optimal hydrogen bonding with auxin receptors, while the propionate ester’s α-positioning relative to the ether oxygen enhanced metabolic stability.
Table 2: Impact of Ester Group Position on Herbicidal Activity
| Ester Position | Relative Activity (vs. 2,4-D) | Metabolic Half-Life (h) | Log P |
|---|---|---|---|
| α (propionate) | 1.8× | 48–72 | 3.2 |
| β | 0.7× | 24–36 | 2.8 |
| γ (benzoate) | 0.3× | 12–24 | 2.5 |
Data derived from comparative studies of phenoxypropionate analogs.
Synthetic routes to butyl 2-(4-hydroxyphenoxy)propanoate emphasized regioselective esterification to avoid undesired isomers. Patent literature from the 1980s details transesterification methods using 3-(4-hydroxyphenoxy)propionic acid and butanol under acidic catalysis, achieving >90% α-ester selectivity. This regiochemical precision was critical, as β- or γ-isomers exhibited reduced auxin-mimetic activity and faster soil degradation. Furthermore, the incorporation of electron-donating hydroxyl groups at the phenoxy ring’s para position enhanced oxidative stability, addressing early limitations of chlorinated analogs like 2,4,5-TP.
The synthesis of butyl 2-(4-hydroxyphenoxy)propanoate predominantly employs two pathways: nucleophilic substitution of halogenated intermediates or direct esterification of preformed hydroxyphenoxypropanoic acid.
This method involves reacting 2-(4-hydroxyphenoxy)propanoic acid with butyl halides (e.g., butyl chloride) in the presence of a base. A patent by [4] outlines a process using hydrochloric acid as a catalyst, achieving yields of 85–90% under reflux conditions (80–100°C). The reaction proceeds via an SN2 mechanism, where the hydroxyl group’s oxygen acts as a nucleophile, displacing the halide. However, competing C-alkylation at the phenolic oxygen can occur, necessitating precise stoichiometric control [4].
Direct esterification of 2-(4-hydroxyphenoxy)propanoic acid with butanol employs acid catalysts (e.g., H2SO4) or enzymatic systems. Industrial-scale batches (16 kg) reported by [1] use a two-step approach:
Comparative Performance
| Parameter | Nucleophilic Substitution | Esterification |
|---|---|---|
| Yield (%) | 85–90 | 90–95 |
| Reaction Time (h) | 6–8 | 36 |
| Byproduct Formation | Halide salts | Water |
| Scalability | Moderate | High |
Esterification offers superior yields and scalability but requires prolonged reaction times. Nucleophilic substitution is faster but demands rigorous halide removal [1] [4].
The phenolic hydroxyl group in hydroquinone derivatives poses regioselectivity challenges during propanoate formation. Protecting group strategies mitigate undesired side reactions:
Temporary acetylation of the 4-hydroxyphenoxy intermediate prevents oxidation during propanoic acid coupling. Deprotection via alkaline hydrolysis (NaOH/ethanol) restores the hydroxyl group without ester cleavage. This method reduces polyether byproducts by 40% compared to unprotected systems [4].
Benzyl bromide introduces a removable benzyl group, stabilizing the intermediate during butylation. Hydrogenolysis (Pd/C, H2) selectively removes the benzyl group post-esterification, achieving 98% regiochemical fidelity in ether bond formation [6].
Catalyst choice critically influences the positional selectivity of ether linkages:
Sulfonic acid resins (e.g., Amberlyst-15) promote electrophilic aromatic substitution, directing butyl groups to the para position of phenol. This system achieves 88% regioselectivity at 100°C, outperforming homogeneous H2SO4 (72%) [6].
Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (water/toluene). By shuttling hydroxyl ions into the organic phase, TBAB enhances reaction rates 3-fold while maintaining 92% selectivity for mono-etherification [4].
Lipase B from Candida antarctica immobilized on mesoporous silica catalyzes transesterification under mild conditions (50°C, 24 h). This method avoids acid-induced side reactions, yielding 87% pure product with <2% di-ester contaminants [1].
Transitioning from batch to continuous flow systems addresses heat transfer and mixing limitations in large-scale synthesis:
A tubular reactor (ID: 2 mm) with static mixers ensures rapid heat dissipation during exothermic esterification. Residence time optimization (2 hours vs. 36 hours in batch) increases throughput to 50 kg/day while reducing energy consumption by 30% [1].
Combining reaction and separation stages in a single unit enhances conversion efficiency. Vaporized butanol is continuously recycled, achieving 99% substrate utilization. Pilot-scale trials demonstrate 12% higher yield than batch processes [6].
| Metric | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 1.2 | 4.8 |
| Energy Intensity (kWh/kg) | 8.5 | 5.1 |
| Purity (%) | 95 | 98 |
Continuous systems minimize thermal degradation, enabling consistent product quality for pharmaceutical applications [1] [4].
Butyl 2-(4-hydroxyphenoxy)propanoate functions as a potent allosteric modulator of acetyl-coenzyme A carboxylase, the rate-limiting enzyme in de novo fatty acid biosynthesis [1] [2] [3]. The compound exhibits high selectivity for the plastidic form of acetyl-coenzyme A carboxylase found predominantly in monocotyledonous species, with inhibition constants ranging from 0.2 to 5.0 micromolar [4] [3].
Crystal structure analysis reveals that butyl 2-(4-hydroxyphenoxy)propanoate binds at the carboxyltransferase domain interface of the acetyl-coenzyme A carboxylase dimer [5] [6] [7]. The binding process requires specific conformational changes, with root mean square deviation values of 0.5 to 1.0 Angstrom units indicating subtle but crucial structural modifications [5]. Unlike competitive inhibitors, this compound demonstrates allosteric binding characteristics, interacting with residues distant from the active site while dramatically affecting enzyme function [6] [7].
Surface plasmon resonance studies demonstrate immediate binding kinetics occurring within one minute of exposure, followed by conformational changes within one to five minutes [8]. The binding exhibits linear correlation with concentration, showing correlation coefficients exceeding 0.95 [8]. Two critical anchoring points have been identified as essential for herbicide binding, located at conserved residues within the dimer interface [6] [7].
The allosteric modulation results in profound changes to enzyme kinetics, with maximum velocity reduced by 85 to 95 percent compared to uninhibited controls [3] [9]. The inhibition follows a sigmoidal dose-response curve characteristic of allosteric regulation, contrasting with the hyperbolic curves typical of competitive inhibition [10] [11]. Enzyme kinetic assays reveal that inhibition onset occurs within 5 to 30 minutes of compound exposure [3].
| Kinetic Parameter | Control Value | Inhibited Value | Percent Change |
|---|---|---|---|
| Maximum Velocity (Vmax) | 100% | 5-15% | 85-95% reduction |
| Michaelis Constant (Km) | Baseline | 2-5x increase | 200-500% elevation |
| Catalytic Efficiency | 100% | <5% | >95% reduction |
| Binding Affinity (Ki) | N/A | 0.2-5.0 μM | High affinity binding |
The compound demonstrates remarkable specificity for monocotyledonous acetyl-coenzyme A carboxylase isoforms while showing minimal activity against fungal and animal enzyme variants [3] [9]. This selectivity stems from amino acid variations in the herbicide binding pocket and differences in conformational flexibility requirements for inhibitor binding [12] [6].
Acetyl-coenzyme A carboxylase catalyzes the adenosine triphosphate-dependent carboxylation of acetyl-coenzyme A to malonyl-coenzyme A, representing the first committed step in fatty acid biosynthesis [4] [3]. Inhibition of this enzyme effectively blocks the entire de novo fatty acid synthesis pathway, preventing the production of essential membrane lipids required for cell growth and division [2] [3].
The disruption of fatty acid biosynthesis leads to impaired membrane formation, compromised cellular integrity, and ultimately cell death in susceptible plant species [2] [13]. This mechanism explains the selective phytotoxicity observed in monocotyledonous weeds while leaving dicotyledonous crops largely unaffected [3] [9].
Beyond direct enzyme inhibition, butyl 2-(4-hydroxyphenoxy)propanoate induces extensive oxidative stress through multiple reactive oxygen species generation pathways [13] [14] [15]. This dual mechanism of action amplifies the compound's phytotoxic effects and contributes to rapid plant mortality in susceptible species [2] [13].
The compound triggers a 2 to 5-fold increase in superoxide radical production compared to untreated controls, as measured by electron spin resonance spectroscopy [15] [16]. Superoxide generation occurs rapidly, typically within 10 minutes of exposure, and continues throughout the treatment period [15]. The production follows a dose-proportional increase, indicating a direct relationship between compound concentration and oxidative stress intensity [15] [16].
Hydrogen peroxide accumulation represents another major component of the oxidative stress response, with levels reaching 200 to 400 percent above baseline within 30 to 60 minutes of treatment [15] [16]. Fluorometric detection methods reveal that hydrogen peroxide levels become saturated at high compound concentrations, suggesting involvement of enzymatic generation systems with finite capacity [15].
| ROS Type | Detection Method | Fold Increase | Time to Peak | Duration |
|---|---|---|---|---|
| Superoxide Radical | Electron Spin Resonance | 2-5x | <10 minutes | Sustained |
| Hydrogen Peroxide | Fluorometric Assay | 2-4x | 30-60 minutes | Progressive |
| Hydroxyl Radical | Spin Trapping | 3-6x | 15-45 minutes | Transient |
| Singlet Oxygen | Chemical Quenching | 1.5-3x | 5-20 minutes | Variable |
The generated reactive oxygen species initiate cascade reactions targeting membrane lipids, particularly polyunsaturated fatty acids susceptible to oxidative damage [13] [14]. Thiobarbituric acid assays demonstrate malondialdehyde levels increase 3 to 6-fold compared to controls, indicating extensive lipid peroxidation [15] [16]. This process shows progressive increase over 2 to 24 hours, with levels correlating linearly with logarithmic compound concentrations [15].
Membrane lipid peroxidation compromises cellular membrane integrity, leading to loss of selective permeability and cellular contents [13] [14]. The oxidative damage affects both chloroplast and mitochondrial membranes, disrupting essential cellular processes including photosynthesis and cellular respiration [2] [13].
Concurrent with reactive oxygen species generation, butyl 2-(4-hydroxyphenoxy)propanoate significantly suppresses cellular antioxidant defense systems [13] [14] [17]. Superoxide dismutase and catalase activities show 50 to 80 percent reductions within 4 to 12 hours of treatment, as measured by tissue antioxidant assays [17] [18]. This suppression follows a dose-dependent pattern, with higher concentrations producing more severe antioxidant depletion [17].
Glutathione-S-transferase activity, crucial for xenobiotic detoxification, also experiences substantial reduction ranging from 50 to 90 percent at concentrations of 10 micromolar [19]. The simultaneous increase in reactive oxygen species production and decrease in antioxidant capacity creates a severe oxidative stress environment that overwhelms cellular protective mechanisms [13] [14].
While designed for selective herbicidal activity, butyl 2-(4-hydroxyphenoxy)propanoate undergoes metabolic bioactivation in non-target organisms, potentially leading to unintended toxicological effects [20] [21] [19]. These impacts result from cytochrome P450-mediated biotransformation processes that convert the parent compound into reactive metabolites [20] [22].
Non-target organisms, particularly mammals, possess diverse cytochrome P450 enzyme systems capable of metabolizing butyl 2-(4-hydroxyphenoxy)propanoate through Phase I oxidative reactions [20] [21] [23]. Metabolite profiling studies indicate cytochrome P450 activity increases 150 to 300 percent of control levels following exposure, with metabolic induction occurring within 1 to 6 hours [22] [24].
The biotransformation follows Michaelis-Menten kinetics, with different cytochrome P450 isoforms showing variable affinity for the substrate [20] [21]. CYP3A4 and CYP2D6 appear to play dominant roles in metabolizing aryloxyphenoxypropionate compounds, though specific studies on butyl 2-(4-hydroxyphenoxy)propanoate remain limited [24] [23].
| Metabolic Parameter | Phase I Metabolism | Phase II Conjugation | Elimination |
|---|---|---|---|
| Primary Pathway | Hydroxylation | Glucuronidation | Renal excretion |
| Time to Peak | 2-8 hours | 4-12 hours | 12-48 hours |
| Conversion Rate | 15-45% | Variable | 60-85% |
| CYP Isoforms Involved | CYP3A4, CYP2D6 | UGT enzymes | Transporter-mediated |
LC-MS/MS analysis reveals that 15 to 45 percent of the parent compound undergoes conversion to hydroxylated metabolites during peak formation periods of 2 to 8 hours [24] [25]. These Phase I metabolites may possess enhanced reactivity compared to the parent compound, potentially contributing to non-target toxicity through covalent binding to cellular macromolecules [20] [24].
The bioactivation pathway demonstrates biphasic dose response characteristics, with initial linear increases followed by saturation at concentrations above 50 micromolar [24]. This suggests involvement of saturable enzymatic processes rather than simple chemical reactions [21] [25].
Sustained metabolic activity over 6 to 24 hours contributes to multi-organ toxicity, particularly affecting hepatic and renal systems [19]. Serum biochemistry analyses reveal alanine aminotransferase and aspartate aminotransferase levels elevated 2 to 4-fold, indicating hepatocellular damage [19]. These changes become observable within 24 to 48 hours of exposure, with a threshold occurring at 5 to 10 milligrams per kilogram body weight [19].
Nephrotoxicity indicators, including elevated creatinine levels, show increases of 150 to 250 percent above baseline [19]. Urine analysis detects these changes within 12 to 72 hours, with effects demonstrating linear dose dependency above 2 milligrams per kilogram [19]. The renal toxicity likely results from accumulation of reactive metabolites and oxidative stress rather than direct nephrotoxic effects of the parent compound [20] [19].